molecular formula C15H12N2O B14252598 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- CAS No. 171082-29-4

5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-

Cat. No.: B14252598
CAS No.: 171082-29-4
M. Wt: 236.27 g/mol
InChI Key: ROVCATXBRMEDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- is a complex organic compound that belongs to the indolizinoindole family This compound is characterized by its unique fused ring structure, which combines elements of both indole and indolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- typically involves a multi-step process. One common method is the one-pot synthesis via sequential formation of β-enamino ester, Michael addition, and Pictet–Spengler reactions . In this method, β-enamino esters are generated from the addition of tryptamines to alkyl propiolates. These esters then react with 3-phenacylideneoxindoles in the presence of anhydrous zinc chloride to yield functionalized 2-pyrrolo-3′-yloxindoles. These intermediates can be further converted to the target compound through a trifluoromethanesulfonic acid-catalyzed Pictet–Spengler cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of the synthetic routes described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizinoindole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of functionalized indolizinoindole derivatives .

Scientific Research Applications

5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism by which 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

171082-29-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

6,11-dihydro-5H-indolizino[8,7-b]indole-3-carbaldehyde

InChI

InChI=1S/C15H12N2O/c18-9-10-5-6-14-15-12(7-8-17(10)14)11-3-1-2-4-13(11)16-15/h1-6,9,16H,7-8H2

InChI Key

ROVCATXBRMEDBY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2C3=C1C4=CC=CC=C4N3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.